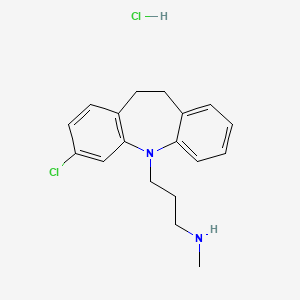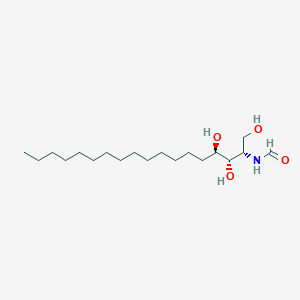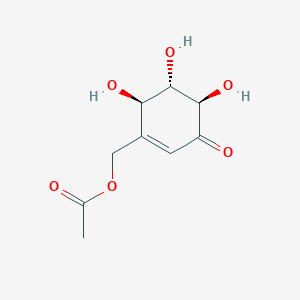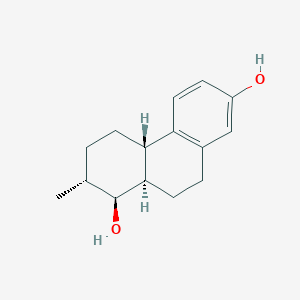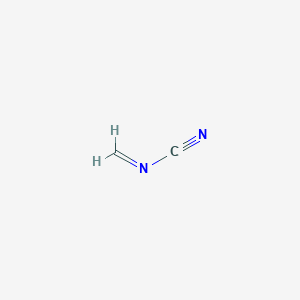
Methylidenecyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidenecyanamide is a chemical compound characterized by the presence of a methyl group attached to an amidino group. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylidenecyanamide can be synthesized through several methods. One common approach involves the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward nature and the availability of inexpensive raw materials . Another method involves the use of dimethyl sulfoxide (DMSO) as a methylating agent in the presence of formic acid, which allows for the one-pot transformation of aromatic nitro compounds into dimethylated amines .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenative alkylation with formaldehyde under high pressure . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methylidenecyanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with hydroxyl radicals (OH) under atmospheric conditions, leading to photo-oxidation . This reaction is significant in environmental chemistry as it contributes to the degradation of atmospheric pollutants.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydroxyl radicals, formic acid, and dimethyl sulfoxide. The conditions for these reactions often involve specific temperature and pressure settings to optimize the reaction rates and yields .
Major Products: The major products formed from the reactions of this compound include methylisocyanate and various nitrosamines and nitramines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methylidenecyanamide has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . In biology, it is studied for its potential neurotoxic effects, particularly in relation to neurodegenerative diseases . In medicine, it is explored for its potential therapeutic applications, including its use in drug delivery systems . Additionally, in industry, this compound is used in the production of dyes, surfactants, and other fine chemicals .
Mechanism of Action
The mechanism of action of Methylidenecyanamide involves several pathways. One proposed mechanism is its interaction with acetylcholine receptors, leading to overstimulation of postsynaptic neurons and disruption of cholinergic synaptic transmission . Another mechanism involves the formation of protein aggregates and oxidative stress, which are implicated in the etiology of neurodegenerative diseases .
Comparison with Similar Compounds
Methylidenecyanamide can be compared with other similar compounds such as N-methylformamide and N,N-dimethylformamide. These compounds share similar structural motifs but differ in their reactivity and applications. For instance, N-methylformamide is primarily used in organic synthesis, while N,N-dimethylformamide is widely used as a solvent in various chemical reactions . The unique properties of this compound, such as its specific reactivity with hydroxyl radicals and its potential neurotoxic effects, distinguish it from these similar compounds .
Similar Compounds
- N-methylformamide
- N,N-dimethylformamide
- Methylamine
- Dimethylamine
Properties
CAS No. |
43730-26-3 |
|---|---|
Molecular Formula |
C2H2N2 |
Molecular Weight |
54.05 g/mol |
IUPAC Name |
methylidenecyanamide |
InChI |
InChI=1S/C2H2N2/c1-4-2-3/h1H2 |
InChI Key |
DJJGJRBOTPORBZ-UHFFFAOYSA-N |
SMILES |
C=NC#N |
Canonical SMILES |
C=NC#N |
Synonyms |
N-cyanomethanimine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


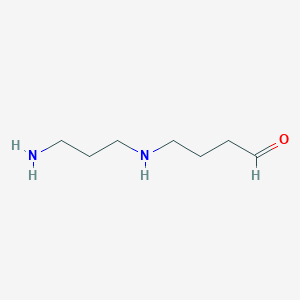


![5-[6-(Cyclohexylamino)-9-purinyl]-2-(hydroxymethyl)-4-methoxy-3-oxolanol](/img/structure/B1258137.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1258140.png)
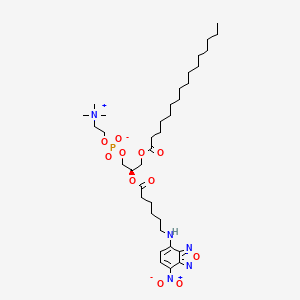
![4-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B1258142.png)

